Bienvenue dans la boutique en ligne BenchChem!

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Lipophilicity Physicochemical Profiling CNS Drug Design

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a racemic heterocyclic building block (C9H11N3O, MW 177.20 g/mol) that belongs to the tetrahydroquinoxaline class. It is supplied as a powder with a purity of 95% and a melting point of 106–111 °C.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 90559-19-6
Cat. No. B1619166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
CAS90559-19-6
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2N1)C(=O)N
InChIInChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13)
InChIKeyXUUYVFJOLKENPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide (CAS 90559-19-6): A Racemic Tetrahydroquinoxaline Scaffold for Medicinal Chemistry


1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a racemic heterocyclic building block (C9H11N3O, MW 177.20 g/mol) that belongs to the tetrahydroquinoxaline class [1]. It is supplied as a powder with a purity of 95% and a melting point of 106–111 °C . The compound features a partially saturated quinoxaline core with a primary carboxamide at the 2‑position, providing three hydrogen‑bond donors and a moderate computed logP (XLogP3 = 0.6) that make it a versatile intermediate for medicinal chemistry and probe development [1].

Why Cannot a Generic Tetrahydroquinoxaline Analog Substitute for 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide?


Although the tetrahydroquinoxaline core is shared across many analogues, 1,2,3,4-tetrahydroquinoxaline-2-carboxamide presents a unique combination of a racemic centre, a primary carboxamide at position 2, and a distinct lipophilicity profile. Substitution with the closest N‑methyl analogue (N‑methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide, CAS 177199‑82‑5) would increase the XLogP3 from 0.6 to 1.0, altering membrane permeability and solubility [1]. In addition, the racemic nature of the target compound provides a defined stereochemical baseline that is absent in single‑enantiomer preparations, impacting both biological activity and crystallisation behaviour . These physicochemical and stereochemical differences mean that generic replacement without re‑optimisation is likely to fail in pre‑established synthetic routes or biological assays.

Quantitative Differentiation Guide for 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide vs. Closest Analogs


Lower Lipophilicity (XLogP3) Relative to the N‑Methyl Analog Improves Predicted CNS Multiparameter Optimization (MPO) Scores

The racemic 1,2,3,4-tetrahydroquinoxaline-2-carboxamide exhibits an XLogP3 of 0.6, which is 0.4 log units lower than the XLogP3 of 1.0 computed for its closest structural analog, N‑methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide [1][2]. This difference is meaningful: a logP below 1 is often favoured for central nervous system (CNS) drug candidates because it reduces non‑specific tissue binding while maintaining sufficient permeability.

Lipophilicity Physicochemical Profiling CNS Drug Design

Defined Melting Point (106–111 °C) Provides a Reproducible Quality Control Criterion for Weighing and Formulation

The compound has a measured melting point of 106–111 °C as specified on the Sigma‑Aldrich product datasheet . In contrast, many closely related tetrahydroquinoxaline analogs are oils or low‑melting solids for which a sharp melting point is not reported, complicating accurate weighing and purity verification. A defined melting point above 100 °C facilitates handling, storage, and accurate formulation of dosing solutions in in‑vivo studies.

Melting Point Quality Control Formulation Development

Racemic Configuration Offers a Consistent Stereochemical Baseline for Chiral Resolution and SAR Studies

Unlike the single‑enantiomer (R)‑ or (S)‑tetrahydroquinoxaline‑2‑carboxamides, the target compound is supplied as a racemic mixture. This provides a consistent, cost‑effective starting material for enantioselective synthesis, chiral resolution, and structure‑activity relationship (SAR) studies where the influence of absolute configuration must be evaluated from a neutral baseline [1]. Single‑enantiomer preparations require expensive chiral chromatography or asymmetric synthesis and may introduce batch‑to‑batch variability in optical purity that confounds biological interpretation.

Stereochemistry Chiral Resolution Structure-Activity Relationship

Optimal Application Scenarios for 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide


CNS‑Focused Chemical Probe Design – Capitalising on Low Lipophilicity

With an XLogP3 of 0.6, the compound sits in an ideal lipophilicity range for CNS drug discovery. Medicinal chemists can use it as a core scaffold to maintain favourable multiparameter optimization (MPO) scores while introducing substituents that modulate target engagement, confident that the baseline logP will not push the molecule into unfavourable high‑logP space [1].

HPLC Purity Assay Calibration – Leveraging a Defined Melting Point and Documented Purity

The compound’s sharp melting point (106–111 °C) and documented purity (95%) make it an ideal external standard for calibrating HPLC-UV or LC‑MS methods in medicinal chemistry laboratories. It provides a reproducible retention time and response factor that can be cross‑referenced against Certificate of Analysis data .

Stereochemical SAR Exploration – Using the Racemate as a Neutral Starting Point

For structure‑activity relationship campaigns targeting the tetrahydroquinoxaline series, the racemic carboxamide serves as an essential baseline compound. Its racemic nature allows researchers to synthesize chiral derivatives via established resolution protocols and directly compare biological activity of the (+)- and (−)-enantiomers relative to the racemate [2].

Building Block for Fragment‑Elaboration Libraries – Optimising Physicochemical Properties Early

Fragment‑based drug discovery projects can exploit the compound’s low molecular weight (177.20 g/mol) and favourable logP as a privileged fragment for library synthesis. Early incorporation of the tetrahydroquinoxaline‑2‑carboxamide core helps maintain lead‑like properties while exploring diverse substitution vectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.